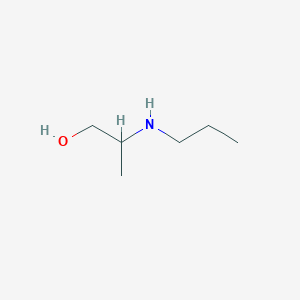

2-(Propylamino)-1-propanol

Description

2-(Propylamino)-1-propanol (CAS 24417-05-8) is a secondary amine alcohol with the molecular formula C₆H₁₅NO. Its structure consists of a propanol backbone (three-carbon chain with a hydroxyl group at the terminal carbon) and a propylamino group (-NHCH₂CH₂CH₃) attached to the second carbon. This compound serves as a key intermediate in pharmaceutical synthesis, particularly for local anesthetics such as meprylcaine, where it is esterified with benzoic acid .

Properties

IUPAC Name |

2-(propylamino)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO/c1-3-4-7-6(2)5-8/h6-8H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBDMEECWQBIBGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60574176 | |

| Record name | 2-(Propylamino)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60574176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24417-05-8 | |

| Record name | 2-(Propylamino)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60574176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(Propylamino)-1-propanol can be synthesized through several methods. One common approach involves the reaction of propylamine with propylene oxide under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of 2-(Propylamino)-1-propanol may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or crystallization to obtain the compound in its pure form.

Types of Reactions:

Oxidation: 2-(Propylamino)-1-propanol can undergo oxidation reactions to form corresponding ketones or aldehydes, depending on the reaction conditions and reagents used.

Reduction: The compound can be reduced to form primary amines or other reduced derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the amino or hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary amines.

Substitution: Formation of substituted amines or alcohols.

Scientific Research Applications

2-(Propylamino)-1-propanol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 2-(Propylamino)-1-propanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

2-(Ethylamino)-1-propanol (CAS 24417-04-7)

- Molecular Formula: C₅H₁₃NO

- Structural Difference: The propylamino group in 2-(Propylamino)-1-propanol is replaced with an ethylamino group (-NHCH₂CH₃).

- Pharmacological Activity: Ethyl-substituted analogs are explored for anesthetic applications but may exhibit lower lipid membrane penetration due to reduced lipophilicity .

Meprylcaine (2-Methyl-2-(propylamino)-1-propanol benzoate)

- Molecular Formula: C₁₄H₂₁NO₂

- Structural Difference: The hydroxyl group of 2-(Propylamino)-1-propanol is esterified with benzoic acid, introducing a lipophilic aromatic ring.

- Impact on Properties :

2-(Benzylamino)-2-methyl-1-propanol (CAS 10250-27-8)

- Molecular Formula: C₁₁H₁₇NO

- Structural Difference : A benzyl group (-CH₂C₆H₅) replaces the propyl chain, and a methyl group is added to the second carbon.

- Impact on Properties :

Physicochemical and Pharmacological Data

| Compound | CAS Number | Molecular Weight | Solubility (Water) | LogP | Applications |

|---|---|---|---|---|---|

| 2-(Propylamino)-1-propanol | 24417-05-8 | 117.19 g/mol | Moderate | 0.98 | Pharmaceutical intermediate |

| 2-(Ethylamino)-1-propanol | 24417-04-7 | 103.16 g/mol | High | 0.45 | Anesthetic research |

| Meprylcaine | 82YT7WU9PW | 235.32 g/mol | Low | 2.75 | Local anesthetic |

| 2-(Benzylamino)-1-propanol | 10250-27-8 | 179.26 g/mol | Low | 1.92 | Antimicrobial research |

Notes:

- LogP (partition coefficient) values indicate lipophilicity, critical for membrane permeability.

- Meprylcaine’s low water solubility necessitates formulation with co-solvents for clinical use .

Research and Industrial Relevance

- Pharmaceuticals: Derivatives of 2-(Propylamino)-1-propanol are prioritized for their balanced hydrophilicity and anesthetic efficacy.

- Trends: Non-racemic synthesis methods (e.g., chiral resolution) are emerging to optimize enantiomeric purity for targeted drug action .

Biological Activity

2-(Propylamino)-1-propanol, with the chemical formula C6H15NO, is a secondary amine and alcohol that exhibits a variety of biological activities due to its structural properties. This compound is notable for its interactions with various biochemical pathways and molecular targets, making it a subject of interest in both pharmacological and biochemical research.

2-(Propylamino)-1-propanol can be synthesized through the reaction of propylamine with propylene oxide, typically under catalytic conditions at elevated temperatures. This process yields a compound characterized by both an amino group and a hydroxyl group, which are crucial for its biological activity .

The biological activity of 2-(Propylamino)-1-propanol is primarily mediated through its interaction with specific enzymes and receptors. It can function as a substrate or inhibitor, modulating the activity of these biological targets. The exact mechanism varies depending on the application but generally involves:

- Enzyme Interaction : The compound can influence enzyme kinetics by acting as an inhibitor or activator, thereby affecting metabolic pathways.

- Receptor Binding : 2-(Propylamino)-1-propanol may bind to specific receptors, altering signal transduction pathways which can lead to various physiological effects.

Pharmacological Applications

Research indicates potential pharmacological applications of 2-(Propylamino)-1-propanol, including:

- Anti-inflammatory Effects : Similar compounds have been explored for their anti-inflammatory properties, potentially useful in treating conditions like rheumatoid arthritis and asthma .

- Neurological Effects : The compound may influence neurotransmitter systems, particularly through modulation of GABAergic activity, which could have implications for anxiety and seizure disorders .

- Metabolic Regulation : There is emerging evidence suggesting that 2-(Propylamino)-1-propanol may play a role in glucose metabolism regulation, potentially impacting diabetes management .

Case Studies and Research Findings

Several studies have investigated the biological effects of 2-(Propylamino)-1-propanol:

- Study on Enzyme Inhibition : A study demonstrated that this compound effectively inhibited specific enzymes involved in metabolic pathways, leading to decreased production of inflammatory mediators. This suggests its utility in developing anti-inflammatory drugs.

- Neuropharmacological Research : Another research effort highlighted the compound's ability to modulate neurotransmitter release in neuronal cultures, indicating potential applications in treating neurological disorders .

Comparative Analysis

To better understand the unique properties of 2-(Propylamino)-1-propanol, it is useful to compare it with similar compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 2-(Methylamino)-1-propanol | Shorter carbon chain | Limited anti-inflammatory properties |

| 2-(Butylamino)-1-propanol | Longer carbon chain | Enhanced receptor binding affinity |

| 2-(Ethylamino)-1-propanol | Intermediate carbon chain | Moderate enzyme inhibition capabilities |

This comparison illustrates how variations in carbon chain length and functional groups can influence the biological activity of amine-alcohol compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.